

PU139 Histone Acetyltransferase Inhibitor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant anti-neoplastic properties. By targeting key enzymes responsible for histone acetylation—a critical epigenetic modification—**PU139** offers a valuable tool for cancer research and a potential scaffold for the development of novel therapeutic agents. This document provides a comprehensive technical overview of **PU139**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs neutralize the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription. Dysregulation of HAT activity is implicated in the pathogenesis of various diseases, including cancer.

PU139 has emerged as a significant small molecule inhibitor of HATs, demonstrating broadspectrum activity against multiple HAT family members. Its ability to induce cell growth inhibition and a unique form of caspase-independent cell death in cancer cells has positioned it as a compound of interest for further investigation.



Mechanism of Action

PU139 exerts its biological effects through the direct inhibition of histone acetyltransferases. It acts as a pan-inhibitor, targeting multiple members of the HAT family, thereby preventing the acetylation of histones and other protein substrates. This leads to a state of histone hypoacetylation, which is associated with a more condensed chromatin structure and transcriptional repression of genes involved in cell proliferation and survival. The resulting cellular stress culminates in a form of programmed cell death that does not rely on the canonical caspase cascade.

Quantitative Data

The inhibitory activity of **PU139** has been quantified against several key HAT enzymes and a panel of human cancer cell lines.

Table 1: In Vitro HAT Inhibition

Target Enzyme	IC50 (μM)
Gcn5	8.39[1]
p300/CBP-associated factor (PCAF)	9.74[1]
CREB-binding protein (CBP)	2.49[1]
p300	5.35[1]

Table 2: Anti-proliferative Activity (GI50)



Cell Line	Cancer Type	GI50 (μM)
A431	Skin Carcinoma	<60[1]
A549	Lung Carcinoma	<60[1]
A2780	Ovarian Carcinoma	<60[1]
HepG2	Hepatocellular Carcinoma	<60[1]
SW480	Colon Adenocarcinoma	<60[1]
U-87 MG	Glioblastoma	<60[1]
HCT116	Colorectal Carcinoma	<60[1]
SK-N-SH	Neuroblastoma	<60[1]
MCF7	Breast Adenocarcinoma	<60[1]

Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of **PU139** against a specific HAT enzyme (e.g., p300/CBP, Gcn5, PCAF).

Materials:

- Recombinant HAT enzyme
- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- **PU139** (or other test inhibitor)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Developing reagent that reacts with free thiol groups of Coenzyme A (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin CPM)



- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of PU139 in assay buffer.
- In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - Recombinant HAT enzyme
 - PU139 at various concentrations
- Initiate the reaction by adding a mixture of the histone peptide substrate and Acetyl-CoA.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction by adding a stopping solution.
- Add the developing reagent (CPM) to each well. This reagent will react with the Coenzyme A
 produced during the enzymatic reaction to generate a fluorescent signal.
- Incubate the plate at room temperature for 15-30 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
- Calculate the percent inhibition for each concentration of PU139 relative to a no-inhibitor control and determine the IC50 value.

MTS Cell Viability Assay

This protocol outlines the use of an MTS assay to determine the anti-proliferative effect of **PU139** on cancer cell lines.

Materials:



- Cancer cell line of interest (e.g., SK-N-SH)
- · Complete cell culture medium
- PU139
- MTS reagent (containing MTS and an electron coupling reagent like PES)
- 96-well clear microplate
- Spectrophotometer (microplate reader)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **PU139** in complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of PU139. Include a vehicle control (e.g., DMSO).
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
- Add 20 μL of MTS reagent to each well containing 100 μL of medium.[2][3]
- Incubate the plate for 1-4 hours at 37°C.[2]
- Measure the absorbance at 490 nm using a microplate reader.[3]
- Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 value.

Western Blot for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with **PU139**.



Materials:

- Cancer cell line (e.g., HCT116)
- PU139
- Histone extraction buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3)
- · HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with PU139 at the desired concentration and for the specified time.
- Harvest the cells and perform histone extraction using an acid extraction method.
- Determine the protein concentration of the histone extracts.
- Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system and quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Neuroblastoma Xenograft Model

This protocol details the evaluation of **PU139**'s anti-tumor efficacy in a mouse xenograft model of neuroblastoma, both as a single agent and in combination with doxorubicin.

Materials:

- Immunodeficient mice (e.g., NMRI nude mice)
- SK-N-SH neuroblastoma cells
- PU139
- Doxorubicin
- Vehicle for PU139 (e.g., 10% Tween-80 in saline)[4]
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject SK-N-SH cells into the flank of the mice.
- Allow tumors to establish and reach a palpable size.
- · Randomize mice into treatment groups:
 - Vehicle control
 - PU139 alone (e.g., 25 mg/kg, intraperitoneally)[1]

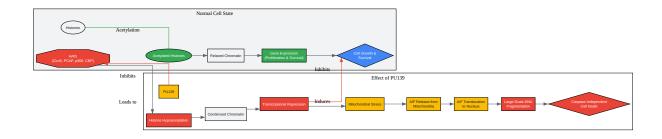


- Doxorubicin alone (e.g., 8 mg/kg, intravenously)[1]
- PU139 and Doxorubicin combination
- Administer treatments according to a predefined schedule (e.g., once weekly). For combination therapy, administer the drugs successively within 1 hour.[1]
- Measure tumor volume with calipers twice a week using the formula: (length × width²) / 2.[4]
- Monitor animal body weight and general health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for histone acetylation).

Signaling Pathways and Visualizations PU139 Mechanism of Action

The following diagram illustrates the proposed mechanism of action for **PU139**, leading to caspase-independent cell death.





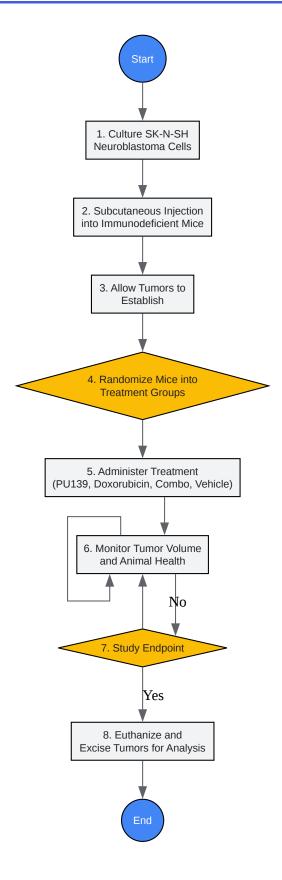
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Caption: **PU139** inhibits HATs, leading to histone hypoacetylation and caspase-independent cell death.

Experimental Workflow for In Vivo Study

The following diagram outlines the key steps in the preclinical evaluation of **PU139** in a neuroblastoma xenograft model.





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Caption: Workflow for evaluating PU139 efficacy in a neuroblastoma mouse xenograft model.



Conclusion

PU139 is a valuable research tool for studying the roles of histone acetylation in cellular processes and disease. Its potent pan-HAT inhibitory activity, coupled with its ability to induce caspase-independent cell death, makes it a promising candidate for further preclinical and potentially clinical development as an anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this compelling molecule.

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